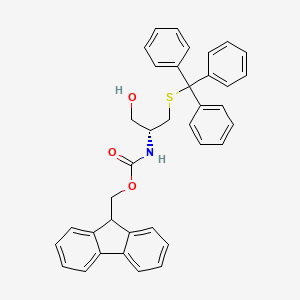

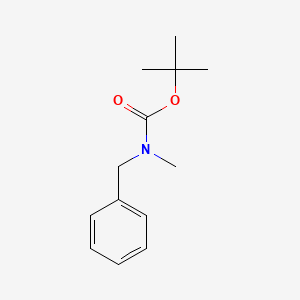

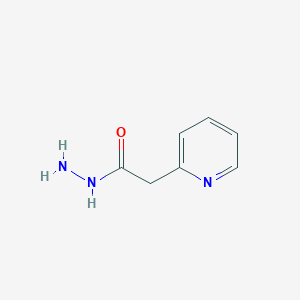

![molecular formula C16H16O2S B1337906 2-[(3-Phenylpropyl)thio]benzoic acid CAS No. 366801-27-6](/img/structure/B1337906.png)

2-[(3-Phenylpropyl)thio]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(3-Phenylpropyl)thio]benzoic acid" is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical reactions that could be relevant to understanding the synthesis, molecular structure, and properties of similar thioester compounds. For instance, the synthesis of benzoic acid derivatives and their intermediates is a common theme in these studies, which could provide insights into the synthesis of the compound .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves intermediates such as 3-hydroxy-3-phenylpropanoic acid, which is an intermediate in the biosynthesis of benzoic acid and salicylic acid from cinnamic acid . Another study describes the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid, which, like "2-[(3-Phenylpropyl)thio]benzoic acid," contains a phenyl group and a thioester moiety . Additionally, the synthesis of 3-acetylthio-2-benzylpropionic acid from a chloromethyl phenylpropenoic acid precursor through asymmetric hydrogenation and acetylthiolation is reported, which could be analogous to the synthesis of thioester compounds .

Molecular Structure Analysis

The molecular structure of thioester compounds can be complex, as evidenced by the study on 2-(3-benzoylthioureido)-3-phenylpropanoic acid, which shows a cis-trans conformation with respect to the thiono S atom across the C—N bonds . This suggests that "2-[(3-Phenylpropyl)thio]benzoic acid" may also exhibit interesting conformational characteristics due to the presence of the thioester bond.

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives can lead to the formation of various products. For example, 2-(2-oxo-3-phenylpropyl)benzaldehydes were used to synthesize 3-phenyl-2-naphthols and subsequently 2-hydroxy-3-phenyl-1,4-naphthoquinones . This indicates that the benzoic acid moiety can participate in complex chemical transformations, which could be relevant for "2-[(3-Phenylpropyl)thio]benzoic acid" as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was determined by single-crystal X-ray diffraction, revealing a conjugated system between the carbonyl group and a double bond . This suggests that "2-[(3-Phenylpropyl)thio]benzoic acid" may also have unique structural features affecting its physical properties.

Applications De Recherche Scientifique

Pharmacokinetics Analysis

Benzoic acid (BA) derivatives, including 2-[(3-Phenylpropyl)thio]benzoic acid, have been studied for their pharmacokinetic behavior across different species. Hoffman and Hanneman (2017) developed physiologically-based pharmacokinetic (PBPK) models for BA, emphasizing the metabolic and dosimetric variations among rats, guinea pigs, and humans. This study highlights the importance of understanding BA's pharmacokinetics for assessing dietary exposures to benzoates, indicating their broad application in food safety and human health risk assessment (Hoffman & Hanneman, 2017).

Gut Function Regulation

The antibacterial and antifungal properties of benzoic acid, utilized in foods and feeds, have been reported to improve gut health by enhancing functions like digestion, absorption, and barrier integrity. Mao et al. (2019) reviewed the effects of benzoic acid on gut functions, demonstrating its potential to regulate enzyme activity, redox status, immunity, and microbiota in the gastrointestinal tract. This study provides insights into how benzoic acid could be leveraged for nutritional and therapeutic purposes to promote gastrointestinal health (Mao et al., 2019).

Synthesis and Therapeutic Potential

A novel salicylic acid derivative, closely related to 2-[(3-Phenylpropyl)thio]benzoic acid, was discussed by Tjahjono et al. (2022), who highlighted its synthesis, characterization, and potential as an alternative therapeutic agent. The compound, known for its anti-inflammatory, analgesic, and antiplatelet activities, presents a promising avenue for drug development, showcasing the versatility of benzoic acid derivatives in medicinal chemistry (Tjahjono et al., 2022).

Environmental and Health Impact Assessments

Studies on the environmental presence and health impacts of benzoic acid derivatives underscore their significance beyond pharmacology. For instance, research on the degradation of related compounds by advanced oxidation processes sheds light on their fate in water treatment systems and potential ecological risks, emphasizing the need for monitoring and mitigating their environmental impacts (Qutob et al., 2022).

Propriétés

IUPAC Name |

2-(3-phenylpropylsulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2S/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSAZJUNDOZLDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCSC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Phenylpropyl)thio]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

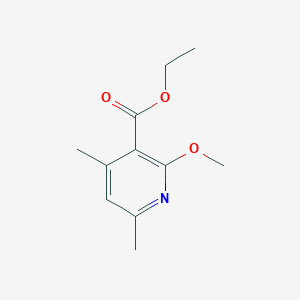

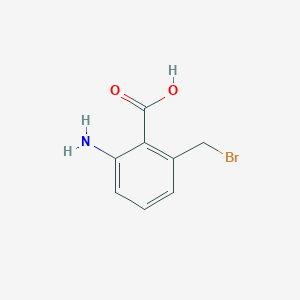

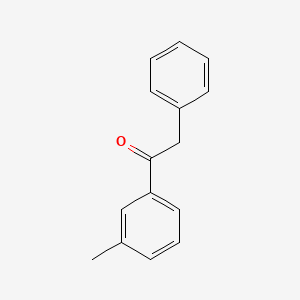

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)